1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-
Overview
Description
Scientific Research Applications
Synthesis Approaches : A significant amount of research has been dedicated to developing methods for synthesizing this compound. O’Donnell et al. (2004) describe a general approach involving converting indanone or tetralone to a cyanohydrin, which is then subjected to hydrogenolysis, lactamization, and reduction to produce the compound (O’Donnell et al., 2004). Similarly, other researchers have utilized strategies like Pd-catalyzed cyclization and oxidative cleavage followed by reductive amination to synthesize this compound (Singer et al., 2004) (Brooks et al., 2004).
Pharmaceutical Applications : Some studies have explored the use of this compound in pharmaceutical contexts. For instance, Dai Li-yi (2010) synthesized it as an intermediate in the production of the smoking cessation drug varenicline (Dai Li-yi, 2010). Additionally, compounds like 1,5-Methano-1H-3-benzazepine have been studied for their potential analgetic (pain-relieving) activity, although with limited success (Kometani & Shiotani, 1978).
Metabolism and Biotransformation Studies : Shaffer et al. (2010) investigated the metabolism and disposition of a related compound in different species, highlighting the importance of understanding how such compounds are processed in biological systems (Shaffer et al., 2010).
Acetylcholinesterase Inhibition : Chen et al. (1994) synthesized a series of derivatives of this compound that demonstrated potent acetylcholinesterase inhibition, suggesting potential applications in treating conditions like Alzheimer’s disease (Chen et al., 1994).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-11-9-5-8(6-12-7-9)10(11)3-1/h1-4,8-9,12H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMHUAMOJSTCMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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